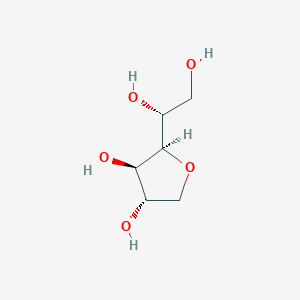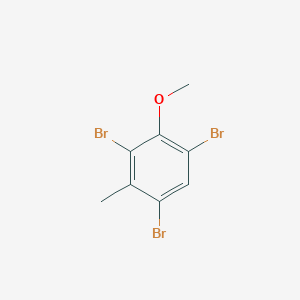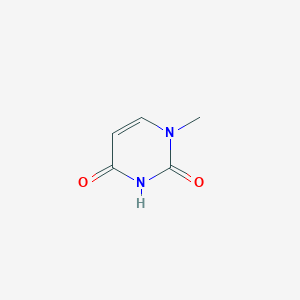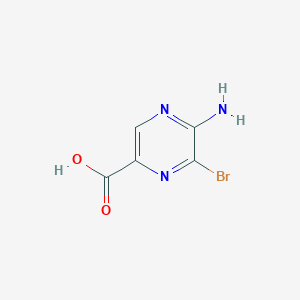
4-(3-aminophenyl)butanoic Acid Hydrochloride
Vue d'ensemble
Description
"4-(3-Aminophenyl)butanoic Acid Hydrochloride" is a compound of significant interest in the field of organic chemistry and pharmaceutical research. Its derivatives and analogs are often explored for their potential in various applications.
Synthesis Analysis
The synthesis of 4-(3-Aminophenyl)butanoic Acid Hydrochloride and its derivatives can involve several steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods are characterized by their low cost and suitability for large-scale production (Yuan Guo-qing, 2013).
Molecular Structure Analysis
The molecular structure of 4-(3-Aminophenyl)butanoic Acid Hydrochloride has been studied using techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy. These studies provide insights into the compound's geometrical structure, vibrational spectra, and other physical properties (S. Muthu, E. Paulraj, 2012).
Chemical Reactions and Properties
Various derivatives of 4-(3-Aminophenyl)butanoic Acid Hydrochloride have been synthesized, demonstrating the compound's versatility in forming different chemical structures and exhibiting diverse chemical properties. These derivatives often exhibit significant antimicrobial and other biological activities (Kristina Mickevičienė et al., 2015).
Physical Properties Analysis
The physical properties of 4-(3-Aminophenyl)butanoic Acid Hydrochloride and its analogs, such as stability, electron density distribution, and intramolecular interactions, are key to understanding their potential applications. These properties are often analyzed using methods like Natural Bond Orbital (NBO) analysis (K. Vanasundari et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(3-Aminophenyl)butanoic Acid Hydrochloride derivatives, such as reactivity, molecular electrostatic potential, and interaction with biological molecules, are crucial for their potential application in various fields. These properties are often explored using computational chemistry methods and molecular docking studies (K. Vanasundari et al., 2017).
Applications De Recherche Scientifique
1. Neurodegenerative Disease Research
- Summary of Application : 4-Phenylbutyric acid (4-PBA), a derivative of 4-(3-aminophenyl)butanoic Acid Hydrochloride, is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases. The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
- Methods of Application : The exact methods of application are not specified in the source, but it is implied that 4-PBA is administered to cells under stress to observe its effects on protein aggregation and cell death .
2. Dietary Supplements
- Summary of Application : Phenibut, also known as “β-phenyl-γ-aminobutyric acid” or “4-amino-3-phenylbutyric acid HCl”, is a derivative of 4-(3-aminophenyl)butanoic Acid Hydrochloride. It is found as an ingredient in some dietary supplements. These supplements are sold for a variety of uses, including sleep, stress reduction, and nootropic (“smart pill”) effects .
- Methods of Application : Phenibut is typically ingested orally as a dietary supplement .
- Results or Outcomes : There are reports of adverse health effects associated with phenibut use, and some evidence suggests that continued use can lead to dependence and increased tolerance .
Safety And Hazards
The safety information for 4-(3-aminophenyl)butanoic Acid Hydrochloride indicates that it should be stored in a dry room at normal temperature2. It has a GHS07 pictogram and the signal word is "Warning"2. The hazard statements include H315-H319-H335 and the precautionary statements include P261-P305+P351+P3382. Contact with skin and eyes should be avoided5.
Orientations Futures
The future directions for 4-(3-aminophenyl)butanoic Acid Hydrochloride are not explicitly mentioned in the available resources. However, given its structural similarity to phenylbutyric acid, it may have potential applications in the treatment of metabolic disorders and neuropathies3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
4-(3-aminophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9-5-1-3-8(7-9)4-2-6-10(12)13;/h1,3,5,7H,2,4,6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRRBHCFUEQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471049 | |
| Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)butanoic Acid Hydrochloride | |
CAS RN |
91843-18-4 | |
| Record name | 4-(3-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)